N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide
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Overview
Description
N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimido[4,5-d]pyrimidine core, a nitrobenzamide moiety, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the pyrimido[4,5-d]pyrimidine core. This can be achieved by heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base . The resulting intermediate is then reacted with a nitrobenzamide derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, reflux conditions.
Reduction: Hydrogen gas, metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols), mild heating.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimido[4,5-d]pyrimidine derivatives.
Scientific Research Applications
N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit protein kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Similar in structure and function, these compounds also exhibit kinase inhibition and have potential therapeutic applications.
Uniqueness
N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety and the methylsulfanyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
832742-03-7 |
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Molecular Formula |
C14H11N7O3S |
Molecular Weight |
357.35 g/mol |
IUPAC Name |
N-(5-imino-2-methylsulfanylpyrimido[4,5-d]pyrimidin-6-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N7O3S/c1-25-14-16-6-10-11(15)20(7-17-12(10)18-14)19-13(22)8-2-4-9(5-3-8)21(23)24/h2-7,15H,1H3,(H,19,22) |
InChI Key |
STBPCBUYOIRYOO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N)N(C=NC2=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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